molecular formula C15H15BrClNO3S B2375669 5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide CAS No. 1004205-30-4

5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2375669
CAS No.: 1004205-30-4
M. Wt: 404.7
InChI Key: YAKLYARQKSIVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Ethoxylation: The attachment of an ethoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group by reacting with a suitable sulfonyl chloride.

These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide
  • 5-bromo-N-(3-chloro-4-methylphenyl)benzo[b]thiophene-2-carboxamide

Uniqueness

5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO3S/c1-3-21-14-7-5-11(16)8-15(14)22(19,20)18-12-6-4-10(2)13(17)9-12/h4-9,18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKLYARQKSIVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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